methyl 3-(hydroxymethyl)-2-methylbenzoate
Description
Methyl 3-(hydroxymethyl)-2-methylbenzoate is a benzoate ester featuring a methyl ester group at position 1, a methyl substituent at position 2, and a hydroxymethyl (-CH₂OH) group at position 3 of the benzene ring (Figure 1). This structural arrangement confers unique physicochemical properties, including enhanced polarity and hydrogen-bonding capacity compared to simpler benzoate esters.
Properties
CAS No. |
1427403-00-6 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 3-(hydroxymethyl)-2-methylbenzoate |
InChI |
InChI=1S/C10H12O3/c1-7-8(6-11)4-3-5-9(7)10(12)13-2/h3-5,11H,6H2,1-2H3 |
InChI Key |
CFXOTZVREXJKQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)OC)CO |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 3-(hydroxymethyl)-2-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its hydroxymethyl group makes it a versatile building block for various chemical reactions.
Biology: The compound has been studied for its potential biological activity. It can serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents. Its structural similarity to other bioactive compounds makes it a valuable candidate for medicinal chemistry.
Industry: In the industrial sector, it is utilized in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which methyl 3-(hydroxymethyl)-2-methylbenzoate exerts its effects depends on the specific application. In drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular pathways involved would vary based on the compound's intended use and the biological system it interacts with.
Comparison with Similar Compounds
Key analogs :
- Methyl 2-methylbenzoate (M2MB) : Lacks the hydroxymethyl group, with a methyl substituent at position 2 and a methyl ester at position 1. Exhibits moderate electron-donating effects due to the methyl group, influencing electrophilic aromatic substitution reactivity .
- Methyl 3-methylbenzoate (M3MB) : Positional isomer with a methyl group at position 3. Demonstrates distinct reactivity in substitution reactions compared to M2MB due to steric and electronic differences .
- Ethyl 2-methylbenzoate : Ethyl ester variant of M2MB; longer alkyl chain reduces polarity and may alter pharmacokinetic properties .
Impact of Hydroxymethyl Group: The hydroxymethyl group in methyl 3-(hydroxymethyl)-2-methylbenzoate introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. This contrasts with non-hydroxylated analogs like M2MB or M3MB, which are more lipophilic .
Anti-Inflammatory Potential
Compounds with hydroxymethyl or hydroxyl groups, such as caffeoyl alcohol (6) and Lawsoinermone (1), exhibit nitric oxide (NO) inhibitory activity in LPS-stimulated RAW 264.7 cells (Table 1).
Table 1. Inhibitory Activity of Selected Benzenoids Against NO Production
| Compound | IC₅₀ (µg/mL) | Key Structural Features |
|---|---|---|
| Lawsoinermone (1) | 6.12 ± 2.84 | Quinone moiety, hydroxyl groups |
| Caffeoyl alcohol (6) | 9.30 ± 4.26 | Dihydroxyphenyl structure |
| Methyl 2-methylbenzoate (11) | N/A | Lacks hydroxyl/hydroxymethyl |
Cytotoxicity and Selectivity
This suggests that this compound may also exhibit low cytotoxicity, a critical trait for therapeutic applications .
Physicochemical Properties
Polarity and Solubility : The hydroxymethyl group increases water solubility compared to M2MB (logP ~2.5) or M3MB. Experimental logP values for similar hydroxymethylated compounds (e.g., methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate) range from 1.8–2.2 .
Biological Activity
Methyl 3-(hydroxymethyl)-2-methylbenzoate is a compound of interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by the presence of a hydroxymethyl group at the meta position relative to the ester group on the aromatic ring. This unique structural feature influences its reactivity and biological interactions.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
2. Antioxidant Activity
The compound has been evaluated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Studies demonstrate that it can scavenge free radicals effectively, indicating a protective role against cellular damage.
3. Enzyme Inhibition
this compound has been linked to the inhibition of specific enzymes, including topoisomerase II. This inhibition may contribute to its antiproliferative effects observed in mammalian cell lines, making it a candidate for further cancer research .
The biological activity of this compound is attributed to its ability to interact with various biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxymethyl and ester groups enable the compound to modulate enzyme activities and influence cellular signaling pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-hydroxy-5-(hydroxymethyl)benzoate | C9H10O4 | Hydroxymethyl group at position 5 |
| Methyl 4-(hydroxymethyl)-2-methylbenzoate | C10H12O3 | Hydroxymethyl group at position 4 |
| Methyl salicylate | C8H8O3 | Contains a carboxylic acid derivative |
The positioning of the hydroxymethyl group significantly affects the compound's reactivity and biological activity compared to these similar compounds.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating various benzoate derivatives, this compound demonstrated notable antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of many conventional antibiotics, highlighting its potential as an alternative therapeutic agent.
Case Study 2: Antioxidant Potential
A recent investigation assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The compound exhibited a high scavenging activity, comparable to well-known antioxidants like ascorbic acid, suggesting its utility in food preservation and health supplements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
